1,4,6-Triamino-1,2-dihydropyrimidine-2-thione
Overview
Description
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is a chemical compound with the molecular formula C4H7N5S and a molecular weight of 157.2 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes three amino groups and a thione group, making it a valuable molecule in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
It’s known that triaminopyrimidines can be protonated at the c(5) position, which is a general feature of the 2,4,6-triaminopyrimidine system .
Mode of Action
The mode of action of 1,4,6-Triaminopyrimidine-2-thione involves its interaction with its targets. The compound can be protonated at the C(5) position, which is influenced by combined steric and electronic effects . This protonation is a key aspect of its interaction with its targets.
Biochemical Pathways
It’s known that the compound can participate in multicomponent synthetic routes, where it can be incorporated into larger molecular structures .
Result of Action
It’s known that the compound can be incorporated into larger molecular structures, potentially influencing their properties .
Action Environment
It’s known that the compound can participate in reactions under certain conditions, such as the presence of lewis acids .
Biochemical Analysis
Biochemical Properties
In the process of electrochemically induced polymerization, 1,4,6-Triaminopyrimidine-2-thione copolymerizes with melamine to form a molecularly doped poly(triazine imide) (PTI) . This copolymerization is based on the electrolysis of water and evolving radicals during this process .
Cellular Effects
The compound’s role in the formation of PTI suggests it may influence cellular processes related to this material .
Molecular Mechanism
The incorporation of 1,4,6-Triaminopyrimidine-2-thione directly influences the electronic structure of PTI . As a result, a red shift can be observed in UV-vis spectroscopy . This suggests that 1,4,6-Triaminopyrimidine-2-thione may interact with biomolecules in a way that affects their electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione typically involves the reaction of guanidine with thiourea under specific conditions. One common method includes heating guanidine carbonate with thiourea in the presence of a solvent such as ethanol or water. The reaction is usually carried out at elevated temperatures, around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triamino-1,2,4-triazole: Similar in structure but with a triazole ring instead of a pyrimidine ring.
2,4,6-Triamino-1,3,5-triazine: Contains a triazine ring and three amino groups.
1,3,5-Triamino-2,4,6-triazine: Another triazine derivative with three amino groups.
Uniqueness
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is unique due to its specific arrangement of amino groups and the presence of a thione group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1,4,6-triaminopyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5S/c5-2-1-3(6)9(7)4(10)8-2/h1H,6-7H2,(H2,5,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWHUODWOZTEOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=S)N=C1N)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363446 | |
Record name | 1,4,6-triaminopyrimidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-63-3 | |
Record name | NSC75235 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,6-triaminopyrimidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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